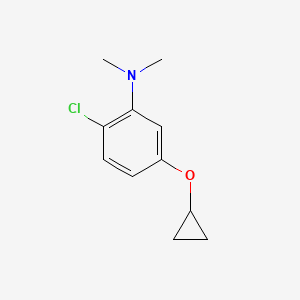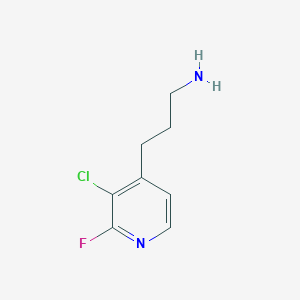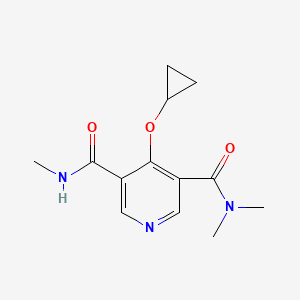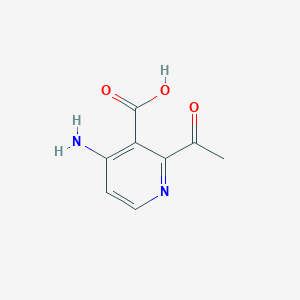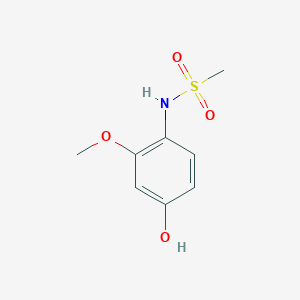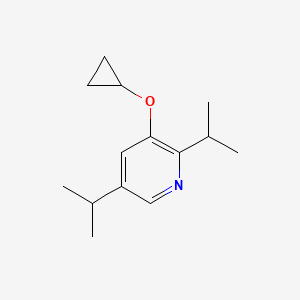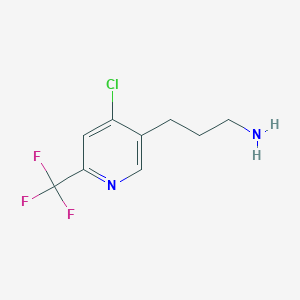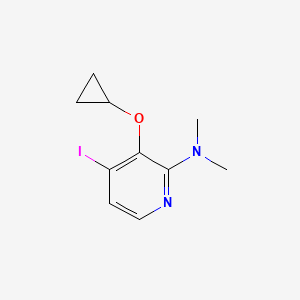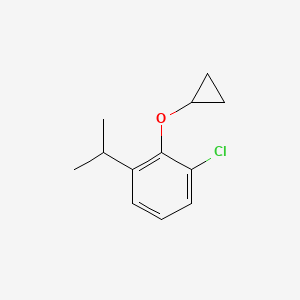
1-Chloro-2-cyclopropoxy-3-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It consists of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent alkylation with isopropyl halide. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the benzene ring or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzene derivatives or cyclopropyl alcohol derivatives.
Applications De Recherche Scientifique
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-isopropylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Chloro-3-cyclopropoxybenzene: Lacks the isopropyl group, affecting its reactivity and physical properties.
1-Chloro-2-cyclopropylbenzene: Lacks the propoxy group, leading to different chemical behavior.
Uniqueness
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzene ring
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-chloro-2-cyclopropyloxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
WRHNELFANLGOGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





